(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
Description
This compound is a thiophene-based derivative featuring a Z-configured vinylamino linker connecting a cyano-substituted 4-phenylthiazole moiety to a 3-methylthiophene core. The structure includes ethyl and methyl ester groups at the 2- and 4-positions of the thiophene ring, respectively, which influence its solubility and reactivity. Its molecular complexity arises from the conjugation of electron-withdrawing (cyano, carboxylate esters) and electron-donating (thiazole, phenyl) groups, making it a candidate for applications in materials science and medicinal chemistry. The compound’s CAS No. (585555-94-8) and synonyms (e.g., ZINC2383602, STK803949) confirm its identity in chemical databases .
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-4-29-21(26)17-13(2)18(22(27)28-3)31-20(17)24-11-15(10-23)19-25-16(12-30-19)14-8-6-5-7-9-14/h5-9,11-12,24H,4H2,1-3H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMYQFUELCDQEW-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted amine with a thioamide under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced through a cyanoacetylation reaction, where an amine reacts with an alkyl cyanoacetate.
Formation of the Thiophene Ring: The thiophene ring is formed through a cyclization reaction involving a dicarboxylate ester and a suitable catalyst.
Final Coupling Reaction: The final step involves coupling the thiazole and thiophene rings through a vinylation reaction, typically using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The compound can undergo substitution reactions at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its thiazole ring is known for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of (Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The thiophene ring contributes to the compound’s electronic properties, influencing its reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Electronic Materials (Benzo[c][1,2,5]thiadiazole/Oxadiazole Derivatives)
Compounds such as DTCPB, DTCTB, DTCPBO, and DTCTBO () share structural motifs with the target compound, including aromatic heterocycles (thiophene, thiazole) and electron-withdrawing substituents (cyano, carboxylate). Key differences include:
- Core Structure : DTCPB/DTCTB utilize a benzo[c][1,2,5]thiadiazole core, whereas the target compound uses a thiophene ring. This difference impacts π-conjugation and bandgap properties.
- Electronic Properties: The cyano-vinylamino linker in the target compound may enable stronger intramolecular charge transfer than the amino-thiophene linkers in DTCTB, as suggested by redshifted absorption spectra in similar systems .
Bioactive Analogues (4-Thiazolidinones)
Synthetic 4-thiazolidinones (e.g., 5-(Z)-arylidene derivatives in ) share functional groups (cyano, aryl) with the target compound but differ in core structure. Key distinctions include:
- Pharmacophore: The 4-thiazolidinone ring in analogues like compound 5 () is a known pharmacophore for antimicrobial and anti-inflammatory activity, whereas the thiophene-carboxylate core of the target compound lacks established bioactivity data.
- Synthetic Routes: Both compounds are synthesized via condensation reactions (e.g., thiosemicarbazide with chloroacetic acid for 4-thiazolidinones vs. multi-step esterification/vinylation for the target compound), influencing scalability and purity .
Data Table: Structural and Functional Comparison
*Estimated based on formula C₂₄H₂₂N₄O₄S₂.
Research Findings
- Electronic Applications : DTCPB and DTCTB exhibit hole-transport properties in organic photovoltaics (PCE > 8%), whereas the target compound’s ester groups may limit charge mobility due to steric hindrance .
- Bioactivity Potential: While 4-thiazolidinones show IC₅₀ values < 10 µM against Staphylococcus aureus, the target compound’s bioactivity remains unexplored.
- Stability: The Z-configuration in the vinylamino group of the target compound enhances photostability compared to E-isomers, critical for long-term material applications .
Biological Activity
(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound has the following structural formula:
This complex structure features a thiophene ring, thiazole moiety, and multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, primarily focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it has shown inhibitory effects on CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis in cancer cells .
- In Vitro Studies : In laboratory settings, the compound has demonstrated significant cytotoxicity with IC50 values indicating potent activity against cancer cell lines. For example, related thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various tumor models .
-
Case Studies :
- A study involving a series of thiazole derivatives reported that modifications at specific positions significantly enhanced their anticancer properties. The presence of electron-donating groups at strategic locations increased their potency against CDK inhibitors .
- Another research highlighted the effectiveness of thiazole-integrated compounds in reducing tumor growth in xenograft models, showcasing the therapeutic potential of compounds similar to this compound .
Anti-inflammatory Activity
- Mechanism : The compound has also been evaluated for its anti-inflammatory properties, particularly through its interaction with immune pathways that regulate inflammation. It has been noted to inhibit the differentiation of Th17 cells, which play a critical role in autoimmune responses .
- In Vivo Studies : In experimental models such as collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE), compounds similar to this compound have shown promising results in reducing inflammation and tissue damage .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
